Sebacic acid
Overview
Description
. It appears as a white flake or powdered solid and is derived primarily from castor oil. The name “sebacic” is derived from the Latin word “sebaceus,” meaning tallow candle, reflecting its historical use in candle manufacturing .
Mechanism of Action
Target of Action
Sebacic acid, an aliphatic ten-carbon dicarboxylic acid, is known to interact with hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body.
Mode of Action
It is known to react exothermically to neutralize bases, both organic and inorganic . It may react rapidly with aqueous solutions containing a chemical base and dissolve as the neutralization generates a soluble salt . It can also react with active metals to form gaseous hydrogen and a metal salt .
Biochemical Pathways
This compound is involved in the ω-oxidation of hydrocarbons . This process involves the oxidation of the terminal carbon (the ω carbon) in the fatty acid chain. In a study, a β-oxidation-blocked diploid yeast Candida tropicalis was genetically engineered, resulting in an increase of 46% in this compound production by overexpression of genes involved in ω-oxidation of hydrocarbons .
Pharmacokinetics
The pharmacokinetics of this compound has been studied in Wistar rats . This compound was administered either as an intra-peritoneal bolus or as an oral bolus . The half-life of this compound was found to be 31.5 minutes . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight , suggesting the presence of this compound reabsorption from the ultrafiltrate .
Result of Action
This compound is converted to its 5-oxo analog, which is an exceptionally potent activator of eosinophils, monocytes, and other pro-inflammatory cells from humans and other species . This action is mediated by the OXER1 receptor on these cells . It is suggested that this compound is converted to its 5-oxo analog during, and thereby stimulates pro-inflammatory cells to contribute to the worsening of, various inflammatory skin conditions .
Action Environment
This compound is primarily produced from castor oil by cleaving ricinoleic acid . It is also found in sebum, a secretion by skin sebaceous glands . Environmental factors such as pH and the presence of bases can influence the action, efficacy, and stability of this compound . For example, this compound reacts exothermically to neutralize bases . It is also used in various industrial applications, including the production of plasticizers, lubricants, cosmetics, and plastics .
Biochemical Analysis
Biochemical Properties
Sebacic acid is involved in various biochemical reactions. It is a breakdown product of fatty acids . It can be transformed into acetyl-CoA and takes part in the Krebs cycle . This compound exhibits excellent compatibility with a wide range of chemical substances, enhancing its utility across various chemical processes .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. Human neutrophils can convert this compound to its 5-oxo analog, which is an exceptionally potent activator of eosinophils, monocytes, and other pro-inflammatory cells from humans and other species . This action is mediated by the OXER1 receptor on these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to its 5-oxo analog by human neutrophils . This 5-oxo analog is a structural analog of 5-oxo-eicosatetraenoic acid and like this oxo-eicosatetraenoic acid, it activates eosinophils, monocytes, and other pro-inflammatory cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is a breakdown product of fatty acids and higher levels can be seen when the breakdown of fats is impaired or blocked . The disposition of sebacate was complete within 4 hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study in rats showed that the plasma half-life of sebacate is 38.71 minutes . About 35% of the administered tracer was excreted in the urine as unchanged sebacate .
Metabolic Pathways
This compound is involved in the metabolic pathways of fatty acid metabolism . It is a breakdown product of fatty acids . This compound can be transformed into acetyl-CoA and takes part in the Krebs cycle .
Transport and Distribution
It is known that this compound is a breakdown product of fatty acids and higher levels can be seen when the breakdown of fats is impaired or blocked .
Subcellular Localization
Given its involvement in the Krebs cycle , it is likely that this compound is localized in the mitochondria, where the Krebs cycle occurs.
Preparation Methods
Sebacic acid is primarily produced from castor oil through various methods:
Alkali Fusion Cracking: This traditional method involves the high-temperature alkali fusion of castor oil.
Microwave Pyrolysis: This modern method uses microwave energy to crack castor oil in the presence of a solvent like liquid paraffin.
Microbial Production: An environmentally friendly method involves the microbial ω-oxidation of plant oil-derived sources.
Chemical Reactions Analysis
Sebacic acid undergoes various chemical reactions, including:
Substitution: This compound reacts with bases to form soluble salts and can react with active metals to produce hydrogen gas and metal salts.
Common reagents used in these reactions include sodium hydroxide, copper chromite catalyst, and various oxidizing agents. Major products formed from these reactions include this compound derivatives, cyclodecanediol, and various salts.
Scientific Research Applications
Sebacic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Sebacic acid is compared with other similar dicarboxylic acids, such as:
Azelaic Acid: Another dicarboxylic acid used in the production of nylon and as a plasticizer.
Adipic Acid: Commonly used in the production of nylon 6,6 and as a precursor in the synthesis of various polymers.
This compound is unique due to its derivation from renewable sources like castor oil and its wide range of applications in both industrial and biomedical fields.
Properties
IUPAC Name |
decanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Record name | SEBACIC ACID | |
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Related CAS |
26776-29-4, Array | |
Record name | Poly(sebacic acid) | |
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Record name | Decanedioic acid | |
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DSSTOX Substance ID |
DTXSID7026867 | |
Record name | Decanedioic acid | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | SEBACIC ACID | |
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Record name | Sebacic acid | |
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Boiling Point |
563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C | |
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Flash Point |
220 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor) | |
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Density |
1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³ | |
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Vapor Pressure |
1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg] | |
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CAS No. |
111-20-6 | |
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Melting Point |
274.1 °F (NTP, 1992), 130.8 °C, 131 °C | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.